Antibacterial Potency and Spectrum Selectivity vs. Series Comparators
Derivative 6′a (the target compound) and six other series members (4a, 4b, 6′b, 6′h, 6′i, 6′j) all exhibited selective activity against *S. aureus* with MICs of 0.25–0.5 µg/mL, while showing no activity against other ESKAPE pathogens. This selective Gram-positive spectrum is a class feature; however, only 6′a was subsequently shown to maintain this potency across a panel of clinical MDR strains, confirming that its activity is not compromised by common resistance mechanisms [1].
| Evidence Dimension | MIC against *S. aureus* (primary screen) and activity retention against MDR clinical isolates |
|---|---|
| Target Compound Data | MIC = 0.25–0.5 µg/mL (primary screen); potent activity against all tested MDR clinical strains |
| Comparator Or Baseline | Series compounds 4a, 4b, 6′b, 6′h, 6′i, 6′j: MIC = 0.25–0.5 µg/mL (primary screen only; MDR panel data not reported) |
| Quantified Difference | Comparable primary MIC; differentiation arises from demonstrated versus untested MDR panel activity. Qualitative retention of potency against MDR strains is confirmed for 6′a only. |
| Conditions | Broth microdilution assay against ESKAP pathogen panel and clinical MDR *S. aureus* isolates |
Why This Matters
Procurement for MDR-targeted research requires a compound with documented activity against resistant clinical isolates, not just standard laboratory strains.
- [1] Gatadi, S., et al. (2019). Bioorganic Chemistry, 83, pp.569-579. View Source
